

Ethyl 2,4-diphenylacetoacetate IUPAC name

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Compound of Interest

Compound Name: Ethyl 2,4-diphenylacetoacetate

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An In-depth Technical Guide to Ethyl 3-oxo-2,4-diphenylbutanoate

This technical guide provides a comprehensive overview of ethyl 3-oxo-2,4-diphenylbutanoate, a β -keto ester of significant interest in organic synthesis and drug discovery. The document details its chemical properties, synthesis, and reactivity, with a focus on its applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The compound commonly known as **ethyl 2,4-diphenylacetoacetate** is systematically named ethyl 3-oxo-2,4-diphenylbutanoate according to IUPAC nomenclature.^{[1][2][3]} It is a research chemical with the molecular formula $C_{18}H_{18}O_3$ and a molecular weight of approximately 282.33 g/mol.^{[4][5][6][7]}

Table 1: Physicochemical Properties of Ethyl 3-oxo-2,4-diphenylbutanoate

Property	Value
IUPAC Name	ethyl 3-oxo-2,4-diphenylbutanoate[1][3]
Synonyms	Ethyl 2,4-diphenylacetoacetate, Ethyl α,γ -diphenylacetoacetate[1][2]
CAS Number	2901-29-3[1]
Molecular Formula	$C_{18}H_{18}O_3$ [4][5][6]
Molecular Weight	282.33 g/mol [4][5]
Melting Point	79 °C[7]
Boiling Point	388.8±27.0 °C (Predicted)[7]
Density	1.127±0.06 g/cm ³ (Predicted)[7]

Synthesis and Purification

The primary synthetic route to ethyl 3-oxo-2,4-diphenylbutanoate is the Claisen condensation.[8] This reaction involves the base-mediated self-condensation of ethyl phenylacetate.[8] Strong bases such as potassium tert-butoxide or sodium ethoxide are typically employed to facilitate the reaction.[8] An alternative, though less common, approach is the crossed Claisen condensation of two different esters.[8]

Experimental Protocol: Claisen Condensation

This protocol describes a general procedure for the synthesis of ethyl 3-oxo-2,4-diphenylbutanoate.

Materials:

- Ethyl phenylacetate
- Strong base (e.g., potassium tert-butoxide or sodium ethoxide)
- Anhydrous solvent (e.g., toluene or THF, though solvent-free conditions are possible[8])
- 0.5 M Hydrochloric acid (HCl) for quenching

- Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
- Ethanol for recrystallization

Procedure:

- **Reaction Setup:** A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with ethyl phenylacetate and the chosen anhydrous solvent (if not solvent-free).
- **Base Addition:** The strong base is added portion-wise to the stirred solution. The reaction mixture is then heated to the appropriate temperature (this may vary depending on the base and solvent used) and stirred for several hours.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Quenching:** After the reaction is complete, the mixture is cooled to room temperature. The base is neutralized by the slow, dropwise addition of 0.5 M HCl until the solution is acidic.[8]
- **Extraction:** The product is extracted from the aqueous layer using an organic solvent. The organic layers are combined.
- **Drying and Concentration:** The combined organic extract is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude solid is purified by recrystallization.[8] Ethanol is a commonly used solvent for this purpose.[8] The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly to form pure crystals, which are then collected by vacuum filtration.[8]

Spectroscopic Characterization

The structure of ethyl 3-oxo-2,4-diphenylbutanoate can be confirmed using various spectroscopic methods. Spectroscopic data, including ^1H NMR, ^{13}C NMR, and IR spectra, are available in chemical databases.[9]

Table 2: Hypothetical Infrared (IR) Spectroscopy Data

Functional Group	Expected Absorption Range (cm^{-1})	Vibrational Mode
Aromatic C-H	3100-3000	Stretch
Aliphatic C-H	2980-2850	Stretch
Ester C=O	1750-1735	Stretch
Ketone C=O	1725-1705	Stretch

Data is based on typical values for these functional groups.[8]

Chemical Reactivity and Applications in Drug Development

The dual functionality of the β -keto ester group in ethyl 3-oxo-2,4-diphenylbutanoate makes it a versatile intermediate in organic synthesis.[8] This reactivity is particularly valuable in the construction of heterocyclic compounds, which are core scaffolds in many pharmaceuticals.

Synthesis of Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of drug discovery.[8] Ethyl 3-oxo-2,4-diphenylbutanoate serves as a key precursor for various heterocyclic systems.

- **Pyrazoles:** Reaction with hydrazines can lead to the formation of pyrazole derivatives, a class of compounds known for a wide range of pharmacological activities.[8]
- **Pyrimidines:** Condensation with amidines can yield pyrimidine derivatives.[8]
- **Pyridones:** Cyclization reactions can also be employed to synthesize pyridone structures.[8]

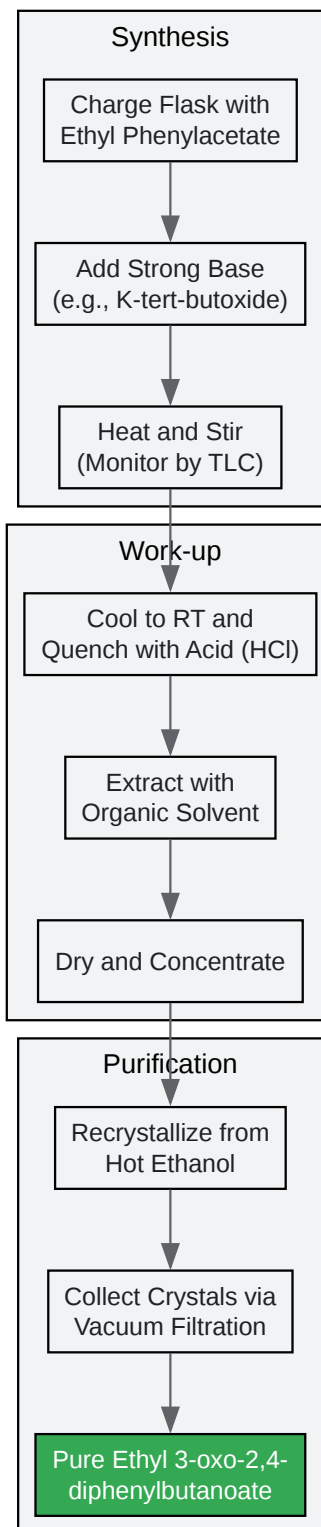
Metal Chelation and Catalysis

The β -keto ester moiety can act as a bidentate ligand, capable of chelating metal ions. This property can be utilized in the development of novel catalysts for organic reactions or in the design of metal-based sensors.[8]

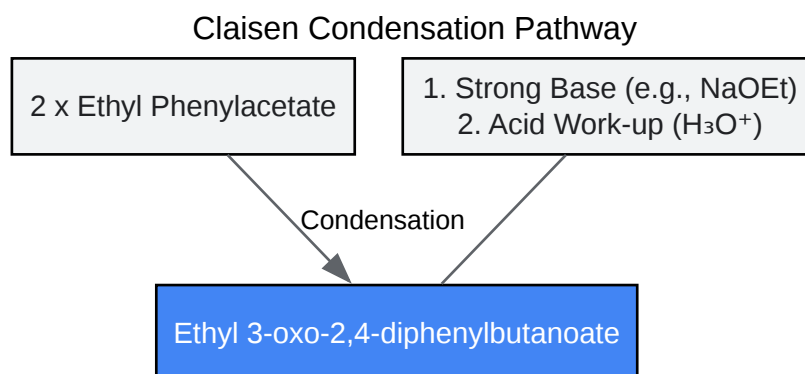
Visualized Workflows and Pathways

To better illustrate the processes and potential of ethyl 3-oxo-2,4-diphenylbutanoate, the following diagrams have been generated.

Synthesis and Purification Workflow

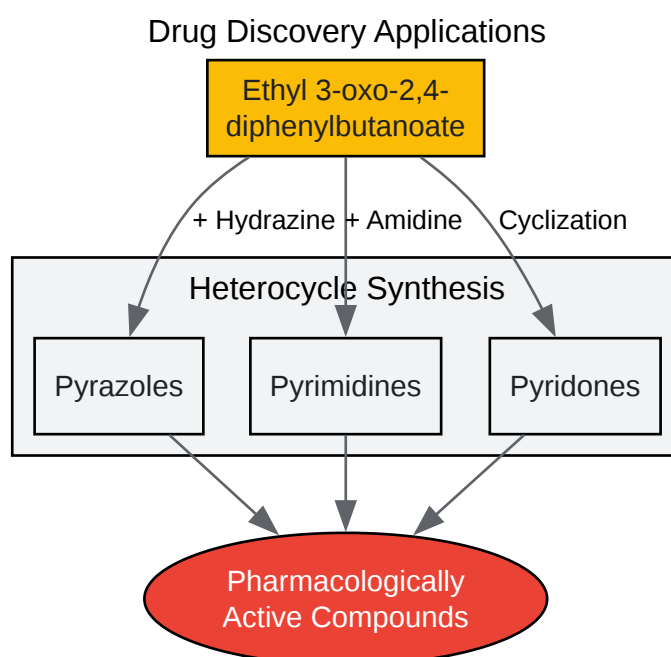
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Caption: Experimental workflow for synthesis and purification.



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Caption: General reaction pathway for Claisen condensation.



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Caption: Potential pathways to pharmacologically active compounds.

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